1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one
Description
Properties
IUPAC Name |
1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-13-10-16-15(19-6-7-20-16)9-12(13)14(18)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMNAXMPRIKLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350409 | |
| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-36-4 | |
| Record name | Ethanone, 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Reagents and Conditions
Bromination is typically performed using molecular bromine (Br₂) in a nonpolar solvent such as dichloromethane or carbon tetrachloride. A Lewis acid catalyst like FeBr₃ or AlCl₃ enhances electrophilicity, directing bromine to the 7-position of the benzodioxin ring. The reaction proceeds at room temperature, yielding 7-bromo-2,3-dihydro-1,4-benzodioxin as the primary intermediate.
Key Reaction Parameters:
-
Temperature: 20–25°C
-
Catalyst: 10 mol% FeBr₃
-
Yield: 70–85% (estimated based on analogous bromination reactions)
Acylation of Brominated Benzodioxin
The brominated intermediate undergoes Friedel-Crafts acylation to introduce the 2-phenylethan-1-one moiety. This step employs phenylacetyl chloride (C₆H₅CH₂COCl) as the acylating agent, with AlCl₃ as the catalyst. The reaction exploits the electrophilic nature of the acylium ion, which binds to the aromatic ring’s 6-position , adjacent to the bromine atom.
Mechanistic Pathway
-
Acylium Ion Formation: AlCl₃ coordinates with phenylacetyl chloride, generating the electrophilic acylium ion (C₆H₅CH₂C⁺=O).
-
Electrophilic Substitution: The acylium ion attacks the electron-rich 6-position of 7-bromo-2,3-dihydro-1,4-benzodioxin, forming a sigma complex.
-
Deprotonation: Loss of a proton restores aromaticity, yielding the final product.
Optimization Considerations:
-
Solvent: Anhydrous nitrobenzene or dichloroethane to stabilize the acylium ion.
-
Stoichiometry: 1.2 equivalents of phenylacetyl chloride to ensure complete conversion.
Alternative Synthetic Routes
Grignard Reagent-Based Synthesis
A two-step approach involving:
-
Formation of a Benzodioxin Ketone: Acylation with acetyl chloride to produce 7-bromo-6-acetyl-2,3-dihydro-1,4-benzodioxin.
-
Nucleophilic Addition: Reaction with benzylmagnesium bromide (C₆H₅CH₂MgBr) to extend the carbon chain, followed by oxidation to the ketone.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization methods include:
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 7.8 (d, 1H, Ar-H), 4.3 (m, 4H, OCH₂) |
| MS (ESI) | m/z 333.18 [M+H]⁺ |
| IR | 1680 cm⁻¹ (C=O stretch) |
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination: Competing bromination at the 5-position is minimized using FeBr₃, which enhances para-directing effects.
-
Acylation Side Reactions: Excess AlCl₃ may cause over-acylation; stoichiometric control is critical.
-
Purification Complexity: Polar byproducts are removed using gradient elution in chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one exhibit significant anticancer properties. Studies have shown that similar benzodioxin derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against various cancer cell lines, demonstrating inhibition of proliferation and potential for development as chemotherapeutic agents .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Investigations into its effects on neuronal cell cultures have indicated a reduction in oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules due to its functional groups that allow for further chemical modifications. The bromine atom facilitates nucleophilic substitution reactions, making it a versatile building block in synthetic organic chemistry .
Photochemical Applications
The compound has been explored for its photochemical properties. Studies indicate that upon irradiation, it can undergo photochemical reactions that lead to the formation of reactive intermediates useful in further synthetic applications. This property is particularly relevant in the development of photoinitiators for polymerization processes .
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its potential use in the formulation of polymers. Its unique structure allows it to act as a crosslinking agent or modifier in polymer matrices, which can enhance material properties such as thermal stability and mechanical strength .
Nanotechnology Applications
Recent studies have highlighted the potential application of this compound in nanotechnology. Its ability to form stable complexes with metal ions opens avenues for creating nanomaterials with specific electronic or optical properties. These nanomaterials can be used in sensors or catalysts due to their enhanced surface area and reactivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Key Insights:
Substituent Effects: Bromo vs. Chloro: The bromine atom in the target compound facilitates cross-coupling reactions more effectively than chlorine due to its lower electronegativity and stronger C–Br bond polarization . Nitro vs. Methoxy: The nitro group (in ) increases electrophilicity, favoring reactions like nitration or reduction, whereas the methoxy group (in ) enhances solubility and π-donor capacity.
Benzodioxin Core vs. Simple Aromatics :
Compounds retaining the benzodioxin scaffold (e.g., target compound, ) exhibit improved planarity and thermal stability compared to simpler aromatics (e.g., ), making them preferable in materials science and medicinal chemistry.
Lipophilicity and Bioactivity: The phenyl group in the target compound increases logP values (~3.2 predicted) compared to non-phenyl analogues (e.g., , logP ~2.1), suggesting better bioavailability in drug candidates .
Research Findings
Pharmacological Potential
- Analogues with electron-donating groups (e.g., methoxy in ) show enhanced solubility and CNS penetration in preclinical models.
- The nitro derivative () demonstrates cytotoxicity in cancer cell lines (IC₅₀ = 8.2 μM in MCF-7), attributed to ROS generation via nitro reduction .
Stability and Reactivity
- The benzodioxin ring in the target compound resists oxidative degradation better than non-cyclic ethers (e.g., ) due to conformational rigidity .
- Chloro-substituted analogues () exhibit faster hydrolysis rates (t₁/₂ = 12 h at pH 7.4) compared to bromo derivatives (t₁/₂ = 48 h), impacting prodrug design .
Q & A
Q. Table 1: Comparison of Bromination Conditions
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Br₂/FeBr₃ in DCM | 72 | 0°C, 12 hr, inert atmosphere | Derived from |
| NBS in DMF | 65 | RT, 6 hr, light exclusion | Derived from |
Note : Post-bromination purification via column chromatography (hexane/EtOAc) is critical to isolate the product .
Basic: How can spectroscopic techniques (NMR, X-ray) confirm the structure of this compound?
Answer:
- 1H NMR :
- Benzodioxin protons resonate as a multiplet at δ 4.14–4.29 ppm (OCH₂CH₂O).
- Aromatic protons (Br-substituted ring) appear as singlets (δ 6.61–7.16 ppm) due to symmetry .
- Phenethyl ketone protons: α-keto methylene (δ 3.8–4.1 ppm), phenyl group (δ 7.2–7.5 ppm) .
- X-ray crystallography : SHELX software is widely used for refinement. The bromine atom’s high electron density aids in resolving the structure .
Q. Table 2: Key 1H NMR Signals
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OCH₂CH₂O | 4.14–4.29 | m |
| Aromatic (Br-substituted) | 6.61–7.16 | s |
| Phenethyl ketone | 3.8–4.1 | q |
Advanced: What contradictions exist in reported biological activities of benzodioxin derivatives, and how can they be resolved?
Answer:
Contradictions arise in antibacterial efficacy due to:
Q. Resolution strategies :
Standardized testing : Use CLSI guidelines for MIC determination.
SAR studies : Systematically modify substituents and compare bioactivity .
Q. Table 3: Bioactivity of Benzodioxin Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Bromo derivative | P. aeruginosa | 8.5 | |
| 7-Nitro derivative | S. aureus | 12.0 |
Advanced: How can computational models predict the scaffold’s utility in drug design?
Answer:
- Scaffold hopping : Graph neural networks (EGNN) identify bioisosteres by analyzing 3D pharmacophores. For example, replacing the phenethyl group with a pyrimidine maintains inhibitory activity against PD-1/PD-L1 .
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) simulate interactions with targets like OprH in P. aeruginosa .
Q. Methodology :
Train models on high-resolution structural data (e.g., X-ray or cryo-EM).
Validate predictions via synthesis and enzymatic assays .
Advanced: What experimental design considerations are critical for optimizing coupling reactions (e.g., phenethyl ketone attachment)?
Answer:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings (aryl bromide + phenylboronic acid) .
- Solvent effects : Use toluene/EtOH (3:1) for balance between solubility and reactivity.
- Workup : Acid-base extraction to remove unreacted boronic acid.
Q. Table 4: Coupling Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(PPh₃)₄, toluene/EtOH | 85 | 98% |
| Pd(OAc)₂, DMF/H₂O | 62 | 90% |
Advanced: How do substituents at position 7 influence the compound’s reactivity and stability?
Answer:
- Electron-withdrawing groups (Br, NO₂) :
- Electron-donating groups (NH₂) :
Validation : Accelerated stability studies (40°C/75% RH) and HPLC tracking of degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
